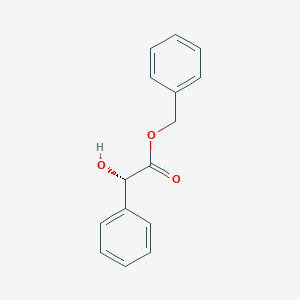

(S)-benzyl 2-hydroxy-2-phenylacetate

Beschreibung

BenchChem offers high-quality (S)-benzyl 2-hydroxy-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-benzyl 2-hydroxy-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKWZVQEMSKSBU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044499 | |

| Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62173-99-3 | |

| Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-benzyl 2-hydroxy-2-phenylacetate

Introduction

(S)-benzyl 2-hydroxy-2-phenylacetate, an ester of mandelic acid, is a chiral molecule of significant interest in the pharmaceutical industry. Its stereospecific structure plays a crucial role in its biological activity, making a thorough understanding of its physical properties essential for drug development, formulation, and quality control.[1][2][3][4] This technical guide provides a comprehensive overview of the key physical characteristics of (S)-benzyl 2-hydroxy-2-phenylacetate, detailing the experimental methodologies for their determination and the scientific principles underpinning these properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Chemical Identity

-

IUPAC Name: benzyl (2S)-2-hydroxy-2-phenylacetate

-

Synonyms: Benzyl (S)-(+)-mandelate, L-(+)-Mandelic acid benzyl ester

-

CAS Number: 62173-99-3

-

Molecular Formula: C₁₅H₁₄O₃

-

Molecular Weight: 242.27 g/mol

-

Chemical Structure:

-

SMILES: O=C(OCC1=CC=CC=C1)C2=CC=CC=C2

-

InChI Key: JFKWZVQEMSKSBU-AWEZNQCLSA-N

-

Melting Point

The melting point of a crystalline solid is a critical physical property that provides information about its purity. Pure compounds typically exhibit a sharp melting point range, while impurities tend to depress and broaden this range. For chiral compounds like (S)-benzyl 2-hydroxy-2-phenylacetate, the melting point can also differ from its racemic mixture.

Experimental Data

| Compound | Melting Point (°C) |

| (S)-benzyl 2-hydroxy-2-phenylacetate | 107 |

| (R)-benzyl 2-hydroxy-2-phenylacetate | 104-107 |

| (DL)-benzyl 2-hydroxy-2-phenylacetate (racemic) | 93-98 |

Note: The reported melting points can have slight variations depending on the experimental conditions and the purity of the sample.

Protocol for Melting Point Determination

The determination of melting point is typically performed using a capillary melting point apparatus.[5][6][7][8]

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample at a rapid rate initially to determine an approximate melting point. Then, repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.[8]

Self-Validating System: The sharpness of the melting point range serves as an internal indicator of purity. A broad melting range (greater than 2 °C) suggests the presence of impurities.

Solubility

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability and formulation development.[9][10][11][12][13] Understanding the solubility of (S)-benzyl 2-hydroxy-2-phenylacetate in various solvents is critical for designing appropriate dosage forms and purification processes.

Experimental Data

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | 20 mg/mL |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL |

| Water | Poorly soluble |

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[12][13]

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of (S)-benzyl 2-hydroxy-2-phenylacetate to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated, representing the equilibrium solubility. Constant temperature control is vital as solubility is temperature-dependent.

Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that equilibrium was reached from a state of saturation.

Optical Rotation

As a chiral molecule, (S)-benzyl 2-hydroxy-2-phenylacetate rotates the plane of plane-polarized light. This property, known as optical activity, is a fundamental characteristic used to identify and differentiate enantiomers.[14][15][16] The specific rotation is a standardized measure of this rotation.

Experimental Data

| Enantiomer | Specific Rotation ([α]) | Conditions |

| (S)-benzyl 2-hydroxy-2-phenylacetate | +55° | c = 1 in chloroform, at 25°C and 589 nm (D-line) |

| (R)-benzyl 2-hydroxy-2-phenylacetate | -31° to -37° | c = 1 in acetonitrile, at 20°C and 589 nm (D-line) |

Note: The sign and magnitude of the specific rotation can be influenced by the solvent, temperature, and wavelength of light used.

Protocol for Measuring Specific Rotation

The specific rotation is measured using a polarimeter.[14][15][17][18]

Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The instrument measures the angle by which the plane of polarization is rotated. The specific rotation is then calculated using Biot's law.

Step-by-Step Methodology:

-

Solution Preparation: Accurately prepare a solution of (S)-benzyl 2-hydroxy-2-phenylacetate of known concentration in a suitable solvent (e.g., chloroform or acetonitrile).

-

Polarimeter Calibration: Calibrate the polarimeter using a blank solvent.

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the observed angle of rotation.

-

Calculation: Calculate the specific rotation using the following formula: [α] = α / (l * c) Where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the polarimeter cell in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

Causality Behind Experimental Choices: The use of a specific wavelength (typically the sodium D-line at 589 nm) and a controlled temperature is essential for obtaining reproducible and standardized specific rotation values.

Self-Validating System: The measurement should be repeated at different concentrations to ensure a linear relationship between the observed rotation and concentration, confirming the reliability of the data.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.[19][20]

Expected Chemical Shifts (δ) in CDCl₃:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons (C₆H₅-CH and C₆H₅-CH₂) | ~7.2-7.5 | Multiplet | 10H |

| Methine proton (-CH(OH)-) | ~5.1 | Singlet/Doublet | 1H |

| Methylene protons (-O-CH₂-) | ~5.2 | Singlet/AB quartet | 2H |

| Hydroxyl proton (-OH) | Variable | Broad Singlet | 1H |

Interpretation:

-

The signals in the aromatic region (7.2-7.5 ppm) correspond to the ten protons of the two phenyl groups.

-

The methine proton adjacent to the hydroxyl and phenyl groups is expected to appear as a singlet or a doublet depending on the coupling with the hydroxyl proton.

-

The benzylic methylene protons are diastereotopic and may appear as an AB quartet, though they are often observed as a singlet.

-

The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature due to hydrogen bonding.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[21][22][23][24][25]

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3500-3200 | Broad, Strong |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (alkane) | 3000-2850 | Medium |

| C=O (ester) | ~1730 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| C-O (ester) | 1300-1000 | Strong |

Interpretation:

-

A broad and strong absorption in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, broadened by hydrogen bonding.

-

A strong, sharp peak around 1730 cm⁻¹ indicates the presence of the ester carbonyl (C=O) group.

-

Absorptions in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic rings.

-

Strong bands in the fingerprint region, particularly between 1300-1000 cm⁻¹, correspond to the C-O stretching vibrations of the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.[26][27][28]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 242 corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 107: Benzylic cation (C₇H₇⁺) or hydroxytropylium ion, resulting from the cleavage of the ester bond.

-

m/z = 105: Benzoyl cation (C₆H₅CO⁺), formed by rearrangement and loss of the benzyl alcohol moiety.

-

m/z = 91: Tropylium ion (C₇H₇⁺), a common fragment from benzyl-containing compounds.

-

m/z = 77: Phenyl cation (C₆H₅⁺).

-

Interpretation: The fragmentation pattern is dominated by cleavages at the ester linkage and benzylic positions, which are relatively weak bonds. The formation of stable carbocations like the tropylium ion is a characteristic feature.

Significance in Drug Development

The physical properties of (S)-benzyl 2-hydroxy-2-phenylacetate are not merely academic data points; they have profound implications for its development as a pharmaceutical agent.

-

Chirality and Biological Activity: The stereochemistry of a drug is paramount as biological systems, being chiral themselves, often interact differently with each enantiomer. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2][3][4][29] Therefore, ensuring the enantiomeric purity of (S)-benzyl 2-hydroxy-2-phenylacetate, often verified by optical rotation, is a critical quality control parameter.

-

Solubility and Bioavailability: The poor aqueous solubility of this compound presents a challenge for oral drug delivery. Formulation strategies such as salt formation, co-solvents, or advanced drug delivery systems may be required to enhance its dissolution and subsequent absorption in the body.[9][10][11][12][13]

-

Melting Point and Solid-State Stability: The melting point is a key parameter for assessing the purity and physical stability of the solid form of the drug. Changes in the melting point could indicate degradation or polymorphic transitions, which can affect the drug's performance.

Experimental Workflows (Graphviz Diagrams)

Caption: Workflow for Shake-Flask Solubility Assay.

Conclusion

A comprehensive understanding of the physical properties of (S)-benzyl 2-hydroxy-2-phenylacetate is fundamental to its successful development as a pharmaceutical entity. This guide has detailed the key physicochemical parameters, provided robust experimental protocols for their determination, and highlighted their significance in the context of drug discovery and development. By adhering to these principles and methodologies, researchers can ensure the quality, safety, and efficacy of drug candidates based on this important chiral molecule.

References

-

Hep Journals. (n.d.). Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. Retrieved from [Link]

-

ChemBK. (2024, April 9). Mandelic Acid Ethyl Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

-

Juniper Publishers. (2018, February 23). Role of Chirality in Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mandelic acid, 4-hydroxy-3-methoxy-, methyl ester. PubChem. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl mandelate. PubChem. Retrieved from [Link]

-

University of North Georgia. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University College Cork. (n.d.). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. UCC IR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

-

Academia.edu. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2025, August 10). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound Mandelic acid (FDB022191). Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Zenodo. (2024, July 2). DETERMINATION OF THE SPECIFIC ROTATION OF AN OPTICALLY ACTIVE SUBSTANCES BY USING POLARIMETER. Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

YouTube. (2017, May 16). Using a Polarimeter to Measure Specific Rotation. Retrieved from [Link]

-

LookChem. (2025, May 20). benzyl 2-hydroxy-2-phenylacetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Scribd. (n.d.). Specific Rotation - Polarimeter. Retrieved from [Link]

-

Preprints.org. (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

-

ResearchGate. (2006, March). synthesis and characterization of 2 hydroxy. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Appchem. (n.d.). Benzyl 2-hydroxy-2-phenylacetate. Retrieved from [Link]

-

Proprep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. veranova.com [veranova.com]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization [journal.hep.com.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. DETERMINATION OF THE SPECIFIC ROTATION OF AN OPTICALLY ACTIVE SUBSTANCES BY USING POLARIMETER [zenodo.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. scribd.com [scribd.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 25. proprep.com [proprep.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 29. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of (S)-benzyl 2-hydroxy-2-phenylacetate: A Technical Guide for Researchers

Introduction

(S)-benzyl 2-hydroxy-2-phenylacetate, an ester of mandelic acid, is a chiral molecule of significant interest in synthetic organic chemistry and drug development. The stereochemistry at the α-carbon is crucial for its biological activity and interaction with other chiral molecules. Consequently, unambiguous structural characterization and confirmation of enantiopurity are paramount. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the detailed analysis of (S)-benzyl 2-hydroxy-2-phenylacetate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the spectroscopic characterization of this and similar chiral esters.

Molecular Structure and Chirality

The structural integrity and stereochemical purity of (S)-benzyl 2-hydroxy-2-phenylacetate are the foundational pillars of its application. Understanding the molecule's three-dimensional arrangement is key to interpreting its spectroscopic data.

Figure 1: Molecular structure of benzyl 2-hydroxy-2-phenylacetate.

The chirality of the molecule arises from the stereocenter at the α-carbon (Cα), which is bonded to a hydroxyl group, a phenyl group, a hydrogen atom, and the ester carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For chiral molecules like (S)-benzyl 2-hydroxy-2-phenylacetate, NMR can not only confirm the molecular structure but also provide information about its enantiomeric purity, often with the aid of chiral auxiliary agents.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra is outlined below. The choice of solvent and concentration can be critical for obtaining well-resolved spectra, especially for chiral analysis.

Figure 2: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of benzyl 2-hydroxy-2-phenylacetate provides a wealth of information about the proton environments in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and assignments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25-7.45 | Multiplet | 10H | Aromatic protons (C₆H₅-CH(OH) and C₆H₅-CH₂) |

| ~5.20 | Singlet | 1H | Methine proton (-CH(OH)-) |

| ~5.15 | Singlet | 2H | Methylene protons (-O-CH₂-Ph) |

| ~3.5 (broad) | Singlet | 1H | Hydroxyl proton (-OH) |

Causality behind Experimental Choices: The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better resolution of the aromatic multiplets. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. The addition of an internal standard like tetramethylsilane (TMS) provides a reliable reference for chemical shifts.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~173 | Ester Carbonyl (C=O) |

| ~138 | Quaternary Aromatic Carbon (C-CH(OH)) |

| ~135 | Quaternary Aromatic Carbon (C-CH₂-O) |

| ~126-129 | Aromatic CH Carbons |

| ~74 | Methine Carbon (-CH(OH)-) |

| ~67 | Methylene Carbon (-O-CH₂-Ph) |

Chiral NMR Spectroscopy

In a standard achiral solvent, the NMR spectra of the (S) and (R) enantiomers are identical. To determine the enantiomeric purity, a chiral auxiliary is required. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

-

Chiral Derivatizing Agents (CDAs): These react with the analyte to form diastereomers, which have distinct NMR spectra. For (S)-benzyl 2-hydroxy-2-phenylacetate, the hydroxyl group can be derivatized with a CDA like Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

-

Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to small but measurable differences in their chemical shifts.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a common technique for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio. The background spectrum is automatically subtracted.

IR Spectral Data and Interpretation

The IR spectrum of (S)-benzyl 2-hydroxy-2-phenylacetate will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3500 (broad) | O-H stretch | Hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1730 | C=O stretch | Ester |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |

| ~1250-1050 | C-O stretch | Ester and Alcohol |

Expertise & Experience: The broadness of the O-H stretching band is indicative of hydrogen bonding. The strong, sharp peak around 1730 cm⁻¹ is a hallmark of the ester carbonyl group. The presence of multiple peaks in the 1600-1450 cm⁻¹ region is characteristic of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

Figure 3: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of benzyl 2-hydroxy-2-phenylacetate (Molecular Weight: 242.27 g/mol ) will show a molecular ion peak (M⁺·) at m/z = 242, although its intensity may be low due to fragmentation. The fragmentation pattern is key to confirming the structure.

| m/z | Proposed Fragment |

| 242 | [C₁₅H₁₄O₃]⁺· (Molecular Ion) |

| 107 | [C₇H₇O]⁺ (from cleavage of the benzyl ester) |

| 105 | [C₇H₅O]⁺ (from loss of H₂ from the m/z 107 fragment) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Trustworthiness: The fragmentation pattern provides a self-validating system. The presence of the benzyl cation at m/z 91 is a strong indicator of the benzyl ester moiety. The fragment at m/z 107 corresponds to the hydroxyphenylacetyl cation, confirming the other part of the molecule.

Conclusion

The comprehensive spectroscopic analysis of (S)-benzyl 2-hydroxy-2-phenylacetate using NMR, IR, and MS provides a robust and reliable method for its structural elucidation and characterization. Each technique offers complementary information, and when used in concert, they allow for an unambiguous confirmation of the molecule's identity and stereochemistry. The protocols and interpretations provided in this guide are intended to serve as a valuable resource for researchers working with this and similar chiral compounds, ensuring the scientific integrity and quality of their work.

References

-

PubChem. Benzyl mandelate. National Center for Biotechnology Information. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

(S)-benzyl 2-hydroxy-2-phenylacetate solubility profile in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of (S)-benzyl 2-hydroxy-2-phenylacetate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-benzyl 2-hydroxy-2-phenylacetate (also known as (S)-Mandelic acid benzyl ester), a chiral molecule of significant interest in pharmaceutical and fine chemical synthesis. While exhaustive quantitative solubility data across all common laboratory solvents is not widely published, this document synthesizes foundational chemical principles with available data to present a detailed solubility profile. It elucidates the molecular features governing the solubility of (S)-benzyl 2-hydroxy-2-phenylacetate and provides a robust, step-by-step experimental protocol for researchers to determine precise solubility in their specific solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction engineering to formulation development.

Introduction to (S)-benzyl 2-hydroxy-2-phenylacetate

(S)-benzyl 2-hydroxy-2-phenylacetate is a chiral ester derived from (S)-mandelic acid and benzyl alcohol. Its molecular structure, featuring two phenyl rings, an ester linkage, and a hydroxyl group, imparts a unique combination of polar and nonpolar characteristics that dictate its solubility. Understanding this profile is paramount for its effective use as a synthetic intermediate.[1][2] The molecule's chirality makes it a valuable building block in asymmetric synthesis, where precise control of reaction conditions, often dictated by solvent choice, is critical.[2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [3][4] |

| Molecular Weight | 242.27 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder or a colorless to pale yellow liquid | [1] |

| Melting Point | 93-107 °C (may vary depending on purity and crystalline form) | [6][7] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. The process is driven by the change in Gibbs free energy (ΔG = ΔH - TΔS), where a negative ΔG favors dissolution. This is achieved when the intermolecular forces between the solute and solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.

The molecular structure of (S)-benzyl 2-hydroxy-2-phenylacetate offers several key features that influence its solubility:

-

Ester Group (-COO-) : This polar functional group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.

-

Hydroxyl Group (-OH) : This group is both a hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its ability to interact with protic and polar aprotic solvents.

-

Phenyl Rings (C₆H₅) : These two large, nonpolar aromatic rings contribute to the molecule's hydrophobicity and favor interactions with nonpolar solvents through van der Waals forces and π-π stacking.

-

Benzyl Group (C₆H₅CH₂-) : This group further enhances the nonpolar character of the molecule.

The interplay between the polar hydroxyl and ester functionalities and the nonpolar phenyl rings results in a molecule with a balanced polarity, leading to broad solubility in many organic solvents but limited solubility in highly polar (water) or very nonpolar (hexane) solvents.

Estimated Solubility Profile of (S)-benzyl 2-hydroxy-2-phenylacetate

While specific quantitative data for the (S)-enantiomer is scarce, the physical properties of enantiomers in achiral solvents are identical. Therefore, the available data for the (R)-enantiomer provides a reliable estimate for the (S)-enantiomer. The following table summarizes the known quantitative data and provides qualitative and semi-quantitative estimates for other common laboratory solvents based on chemical principles.

Table 1: Estimated Solubility Profile of (S)-benzyl 2-hydroxy-2-phenylacetate in Common Laboratory Solvents at Ambient Temperature (approx. 20-25°C)

| Solvent Class | Solvent | Polarity Index | Estimated Solubility ( g/100 mL) | Notes |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | ~3.0 | Quantitative data for (R)-enantiomer: 30 mg/mL.[8][9] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ~2.5 | Quantitative data for (R)-enantiomer: 25 mg/mL.[5][8][9] | |

| Acetonitrile | 5.8 | Soluble | Expected to be a good solvent due to its polarity. | |

| Acetone | 5.1 | Very Soluble | The ketone group can interact with the ester and hydroxyl groups. | |

| Polar Protic | Ethanol | 5.2 | ~2.0 | Quantitative data for (R)-enantiomer: 20 mg/mL.[8][9] |

| Methanol | 6.6 | Very Soluble | Generally a good solvent for polar organic molecules.[6][7] | |

| Isopropanol | 4.3 | Soluble | Expected to be a good solvent, similar to ethanol. | |

| Water | 9.0 | Poorly Soluble | The large nonpolar phenyl groups limit solubility.[1] | |

| Ethers | Tetrahydrofuran (THF) | 4.2 | Very Soluble | A good solvent for a wide range of organic compounds. |

| Diethyl Ether | 2.9 | Soluble | Generally a good solvent for esters.[1] | |

| Chlorinated | Dichloromethane (DCM) | 3.4 | Very Soluble | A versatile solvent for moderately polar compounds. |

| Chloroform | 4.1 | Very Soluble | Similar to DCM, expected to be an excellent solvent. | |

| Esters | Ethyl Acetate | 4.4 | Very Soluble | "Like dissolves like" principle suggests high solubility. |

| Hydrocarbons | Toluene | 2.4 | Moderately Soluble | The aromatic nature of toluene will interact with the phenyl rings. |

| Hexane | 0.0 | Sparingly Soluble | The high polarity of the hydroxyl group limits solubility in nonpolar alkanes. |

Disclaimer: The solubility data presented as "Very Soluble," "Soluble," "Moderately Soluble," and "Sparingly Soluble" are estimations based on chemical principles. For precise quantitative applications, experimental determination as outlined in Section 4 is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure trustworthiness and provide a self-validating system, the following detailed protocol for the gravimetric shake-flask method is provided. This method is considered a gold standard for determining the equilibrium solubility of a compound in a given solvent.

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and a known volume of the clear filtrate is evaporated to dryness. The mass of the remaining solute is used to calculate the solubility.

Materials and Equipment

-

(S)-benzyl 2-hydroxy-2-phenylacetate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of (S)-benzyl 2-hydroxy-2-phenylacetate to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the equilibration period.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the selected solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane).

-

Accurately pipette a known volume of the clear, filtered saturated solution (e.g., 2.00 mL) into a pre-weighed, clean, and dry evaporation vial. Record the exact mass of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C). Alternatively, use a vacuum desiccator or a rotary evaporator.

-

Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing cycle until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of filtrate (mL)) x 100

-

Experimental Workflow Diagram

Sources

- 1. CAS 890-98-2: Benzyl mandelate | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Benzyl mandelate | C15H14O3 | CID 13461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Maintenance – BuyersGuideChem [buyersguidechem.com]

- 5. medkoo.com [medkoo.com]

- 6. Benzyl DL-Mandelate | 890-98-2 | TCI AMERICA [tcichemicals.com]

- 7. BENZYL DL-MANDELATE | 890-98-2 [amp.chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. D-(-)-MANDELIC ACID BENZYL ESTER | 97415-09-3 [chemicalbook.com]

A Technical Guide to (S)-Benzyl 2-Hydroxy-2-Phenylacetate: A Chiral Building Block in Modern Synthesis

Executive Summary: (S)-Benzyl 2-hydroxy-2-phenylacetate, also known as Benzyl (S)-(+)-mandelate, is a valuable chiral intermediate widely employed in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its defined stereochemistry makes it a critical building block for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical identity, synthesis, characterization, and key applications, offering a technical resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

(S)-Benzyl 2-hydroxy-2-phenylacetate is the benzyl ester of (S)-mandelic acid. The presence of a chiral center at the alpha-carbon position is fundamental to its utility in asymmetric synthesis.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 62173-99-3 | [1][2][3][4] |

| IUPAC Name | benzyl (2S)-2-hydroxy-2-phenylacetate | [1] |

| Synonyms | Benzyl (S)-(+)-mandelate, L-(+)-Mandelic acid benzyl ester | [4] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |

| Molecular Weight | 242.27 g/mol | [1][3][5] |

| InChI Key | JFKWZVQEMSKSBU-AWEZNQCLSA-N | [1] |

| SMILES | C1=CC=C(C=C1)COC(=O)O |[2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White or off-white crystalline powder/solid | [1] |

| Melting Point | 107 °C | [1] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol | [6] |

| Purity | Typically ≥99% | [6] |

| Storage | Store sealed in a dry, room temperature environment or at -20°C for long-term stability. |[6][7] |

Synthesis and Manufacturing

The most common and straightforward method for synthesizing benzyl mandelate esters is the Fischer esterification of mandelic acid with benzyl alcohol. This acid-catalyzed reaction is an equilibrium process, and thus, reaction conditions are optimized to drive the formation of the ester product.

Synthesis Workflow

The synthesis involves the direct esterification of (S)-mandelic acid using benzyl alcohol in the presence of a strong acid catalyst. The workflow is designed to maximize yield by controlling the reaction equilibrium, followed by purification to isolate the high-purity final product.

Caption: Workflow for the Fischer Esterification synthesis of (S)-benzyl 2-hydroxy-2-phenylacetate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis.

Materials:

-

(S)-(+)-Mandelic acid

-

Benzyl alcohol (reagent grade, molar excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (S)-mandelic acid and a molar excess of benzyl alcohol (e.g., 3 equivalents).

-

Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the mixture. Causality Note: The strong acid protonates the carbonyl oxygen of the mandelic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8] Expertise Note: Using an excess of benzyl alcohol helps to shift the reaction equilibrium towards the product side, maximizing the yield.

-

Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute it with an organic solvent like diethyl ether.

-

Workup - Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst), and finally with brine.[8] Trustworthiness Note: The bicarbonate wash is critical. An audible release of CO₂ gas confirms the neutralization of the acid. Continue washing until no more gas evolves to ensure complete catalyst removal.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure (S)-benzyl 2-hydroxy-2-phenylacetate as a crystalline solid.[9]

Spectroscopic Analysis and Characterization

Confirmation of the chemical structure and assessment of purity are achieved through standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the hydrogen atom environment. Representative spectra would show characteristic peaks for the aromatic protons of the two phenyl rings, the benzylic methylene protons (CH₂), the methine proton (CH), and the hydroxyl proton (OH). For example, a ¹H NMR spectrum in CDCl₃ might show multiplets for the aromatic protons around 7.30-7.40 ppm and a singlet for the benzylic protons around 5.15 ppm.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: Identifies functional groups. Key absorbances would include a broad peak for the O-H stretch (hydroxyl group) and a strong peak for the C=O stretch (ester carbonyl).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (242.27 g/mol ).[5]

-

Melting Point Analysis: A sharp melting point close to the literature value (107 °C) indicates high purity.[1]

Applications in Research and Drug Development

The primary value of (S)-benzyl 2-hydroxy-2-phenylacetate lies in its role as a chiral building block. The mandelic acid moiety is a common structural motif in various biologically active compounds.

Role as a Chiral Intermediate

Many modern drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Synthesizing the correct enantiomer is therefore critical. (S)-benzyl 2-hydroxy-2-phenylacetate provides a pre-defined stereocenter that can be incorporated into a larger molecule, avoiding the need for difficult chiral separations later in the synthesis.

-

Pharmaceutical Synthesis: It serves as a synthetic intermediate for various pharmaceuticals.[6] The hydroxyl and ester functional groups provide versatile handles for further chemical modification, such as substitution, reduction, or coupling reactions, all while retaining the crucial (S)-stereochemistry at the adjacent carbon.

-

Enzyme Inhibition Studies: Phenylacetic acid derivatives have been explored as potential enzyme inhibitors, for instance, targeting aldose reductase, which is implicated in diabetic complications.[11]

Logical Flow in Asymmetric Synthesis

The use of a chiral building block like (S)-benzyl mandelate simplifies the synthetic route to a complex, enantiomerically pure target molecule.

Caption: Use of a chiral pool starting material to ensure stereochemical integrity in a multi-step synthesis.

Safety and Handling

(S)-Benzyl 2-hydroxy-2-phenylacetate is considered harmful if swallowed.[5] Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[9]

Conclusion

(S)-Benzyl 2-hydroxy-2-phenylacetate is a cornerstone chiral building block for modern organic synthesis. Its well-defined structure, accessible synthesis, and versatile functional groups make it an indispensable tool for researchers and chemical development professionals aiming to construct complex, stereochemically defined molecules for pharmaceutical and other applications. A thorough understanding of its properties and synthesis is essential for its effective application in the laboratory and beyond.

References

- Finetech Industry Limited. (n.d.). benzyl (2S)-2-hydroxy-2-phenylacetate | CAS: 62173-99-3.

- Appchem. (n.d.). Benzyl 2-hydroxy-2-phenylacetate | 890-98-2.

- ChemBK. (2024). Benzyl L-(+)-Mandelate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13461, Benzyl mandelate.

- Global Substance Registration System. (n.d.). BENZYL MANDELATE.

- CymitQuimica. (n.d.). (R)-Benzyl 2-hydroxy-2-phenylacetate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15525522, Benzyl 2-hydroxyphenylacetate.

- BLD Pharm. (n.d.). 890-98-2|Benzyl 2-hydroxy-2-phenylacetate.

- BuyersGuideChem. (n.d.). Benzyl (S)-(+)-mandelate | C15H14O3.

- Santa Cruz Biotechnology. (n.d.). Benzyl (S)-(+)-mandelate | CAS 62173-99-3.

- Chemnet. (n.d.). benzyl 2-hydroxy-2-phenylacetate - 80409-16-1.

- P&S Chemicals. (n.d.). Product information, Benzyl (s)-(+)-mandelate.

- BenchChem. (2025). Optimizing reaction conditions for benzyl phenylacetate synthesis.

- The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from The Royal Society of Chemistry website.

- BenchChem. (2025). A Comparative Analysis of Benzyl Phenylacetate and Methyl Phenylacetate for Research and Development.

- The Good Scents Company. (n.d.). benzyl phenyl acetate, 102-16-9.

- CAS Common Chemistry. (n.d.). Benzyl mandelate.

- The University of Manchester. (2004). (RS)-benzyl mandelate - Research Explorer. Retrieved from The University of Manchester website.

- Cayman Chemical. (n.d.). (R)-benzyl Mandelate (CAS 97415-09-3).

- Catalysis Science & Technology (RSC Publishing). (2022).

- Google Patents. (n.d.). CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.

- Organic Syntheses. (1922). phenylacetic acid. DOI: 10.15227/orgsyn.002.0063.

- Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE.

Sources

- 1. benzyl (2S)-2-hydroxy-2-phenylacetate | CAS: 62173-99-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Maintenance – BuyersGuideChem [buyersguidechem.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Benzyl mandelate | C15H14O3 | CID 13461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 890-98-2|Benzyl 2-hydroxy-2-phenylacetate|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activity Screening of Mandelic Acid Esters

For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Mandelic Acid Scaffold - A Privileged Platform for Discovery

Mandelic acid, an aromatic α-hydroxy acid, represents a uniquely versatile scaffold in medicinal chemistry.[1][2] Its structure, featuring a phenyl ring, a carboxylic acid group, and a chiral α-hydroxyl center, provides an ideal starting point for the synthesis of diverse molecular entities with significant biological potential.[1][2][3] Esterification of the carboxylic acid or hydroxyl group is a fundamental synthetic transformation that allows for the precise modulation of physicochemical properties such as lipophilicity, which is a critical determinant of a molecule's ability to cross biological membranes and interact with intracellular targets.[4][5]

This guide provides a comprehensive framework for the systematic biological activity screening of novel mandelic acid esters. It is designed not as a rigid set of instructions, but as a strategic workflow grounded in established scientific principles. We will move beyond simple procedural lists to explore the causal logic behind experimental design, ensuring that each protocol functions as a self-validating system. Our focus will be on three key areas of high therapeutic relevance where mandelic acid derivatives have shown considerable promise: antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][6]

Chapter 1: A Strategic Workflow for Screening Mandelic Acid Esters

The journey from a newly synthesized ester to a validated "hit" compound follows a logical progression. The initial phase involves broad-spectrum screening to identify any biological activity, followed by more focused secondary assays to confirm and quantify this activity, and finally, mechanistic studies to understand how the compound works. This tiered approach is efficient, cost-effective, and essential for building a robust data package for promising candidates.

Caption: High-level workflow for screening mandelic acid esters.

Chapter 2: Screening for Antimicrobial Activity

Scientific Rationale: Mandelic acid itself exhibits antibacterial properties.[7] Esterification can enhance this activity, primarily by increasing lipophilicity, which facilitates the compound's passage through the lipid-rich cell membranes of microorganisms.[4][5] The mechanism of action for phenolic compounds like mandelic acid derivatives often involves disruption of the cell membrane's structural integrity or inhibition of essential microbial enzymes.[1][8][9]

Primary Screening: Agar Well Diffusion Assay

This is a qualitative method to quickly assess if an ester has any activity against a panel of test microorganisms.

Experimental Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Uniformly swab the surface of the MHA plates with the prepared bacterial suspension.

-

Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar.

-

Compound Loading: Add a fixed volume (e.g., 50 µL) of the mandelic acid ester solution (dissolved in a suitable solvent like DMSO) into a well.

-

Controls:

-

Positive Control: Load a well with a known antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative).

-

Negative Control: Load a well with the solvent (e.g., DMSO) used to dissolve the test compounds.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Secondary Screening: Broth Microdilution for MIC Determination

This quantitative assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth. This is a gold-standard method, and protocols should be aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]

Experimental Protocol:

-

Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Compound Dilution: Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculum Preparation: Prepare and standardize the bacterial inoculum as described for the agar diffusion assay, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well.

-

Controls:

-

Growth Control: A well containing MHB and bacteria, but no test compound.

-

Sterility Control: A well containing only MHB.

-

Positive Control: A row with a standard antibiotic undergoing serial dilution.

-

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation:

| Ester Derivative | Test Organism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Control (µg/mL) |

| Ester A | S. aureus | Positive | 16 | Vancomycin | 1 |

| Ester A | E. coli | Negative | 64 | Ciprofloxacin | 0.5 |

| Ester B | S. aureus | Positive | 8 | Vancomycin | 1 |

| Ester B | E. coli | Negative | 32 | Ciprofloxacin | 0.5 |

Chapter 3: Screening for Anticancer Activity

Scientific Rationale: Many mandelic acid derivatives have been investigated for their potential as anticancer agents.[1][2][3] The primary screening assay for cytotoxicity aims to identify compounds that reduce the viability of cancer cells. A common mechanism for targeted cancer therapy is the induction of apoptosis, or programmed cell death, which is often dysregulated in cancer cells, allowing them to proliferate uncontrollably.[5][15] Successful compounds often trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, the executioner enzymes of apoptosis.[16][17]

Primary & Secondary Screening: The MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][18] It is widely used to screen for cytotoxic compounds and to determine the IC₅₀ (the concentration of a compound that inhibits 50% of cell growth).

Experimental Protocol:

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the mandelic acid esters in culture medium. Remove the old medium from the cells and add the compound-containing medium.

-

Controls:

-

Untreated Control: Cells treated with medium containing only the vehicle (e.g., DMSO) at the same concentration as the treated wells.

-

Blank Control: Wells containing medium but no cells.

-

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[2] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[2][18]

-

Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19][20]

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Data Presentation:

| Ester Derivative | Cancer Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) |

| Ester C | MCF-7 (Breast) | 25.4 | Doxorubicin | 0.8 |

| Ester C | A549 (Lung) | 42.1 | Doxorubicin | 1.2 |

| Ester D | MCF-7 (Breast) | 12.8 | Doxorubicin | 0.8 |

| Ester D | A549 (Lung) | 19.5 | Doxorubicin | 1.2 |

Mechanistic Insight: Apoptosis Signaling

A potent cytotoxic compound likely induces apoptosis. This can be investigated through various methods, such as Annexin V/PI staining, caspase activity assays, or Western blotting for key apoptotic proteins. The ultimate goal is to understand if the compound activates the caspase cascade.

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

Chapter 4: Screening for Anti-inflammatory Activity

Scientific Rationale: Inflammation is a biological response to harmful stimuli.[21] Chronic inflammation contributes to numerous diseases. One of the key causes of inflammation is protein denaturation.[21][22][23] Therefore, compounds that can inhibit protein denaturation can be valuable anti-inflammatory agents.[21][24] Furthermore, key enzymes like cyclooxygenases (COX) and hyaluronidase are involved in the inflammatory cascade. Inhibition of these enzymes is a common strategy for anti-inflammatory drug development. The NF-κB signaling pathway is a pivotal mediator of inflammatory responses, regulating the expression of pro-inflammatory genes.[4][7][25][26]

Primary Screening: Inhibition of Protein Denaturation

This simple in vitro assay assesses the ability of a compound to prevent the denaturation of proteins (like bovine serum albumin or egg albumin) induced by heat.[21][24][27][28]

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test ester solution at various concentrations and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

-

pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

-

Controls:

-

Positive Control: Use a standard anti-inflammatory drug like Diclofenac sodium.

-

Negative Control: A mixture containing BSA solution and the vehicle solvent.

-

-

Incubation: Incubate all samples at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes.

-

Data Acquisition: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[24][27]

Secondary Screening: Enzyme Inhibition Assays

COX-2 is an enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation and pain.[29]

Protocol (using a commercial kit):

-

Reagent Preparation: Prepare reagents (assay buffer, heme, COX-2 enzyme, arachidonic acid substrate) as per the kit's instructions.[29][30][31][32][33]

-

Reaction Setup: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to designated wells.

-

Inhibitor Addition: Add the mandelic acid ester (test inhibitor) or a known COX-2 inhibitor (e.g., Celecoxib) to the appropriate wells.[31]

-

Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[30]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[30]

-

Data Acquisition: Measure the output (e.g., fluorescence or colorimetric signal) kinetically using a plate reader. The signal is proportional to prostanoid production.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each ester concentration and determine the IC₅₀ value.

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its degradation contributes to inflammation.

Protocol (using a turbidimetric assay):

-

Reaction Setup: In a 96-well plate, pipette the hyaluronidase enzyme solution.

-

Inhibitor Addition: Add the test ester solutions at various concentrations to the wells. Include a "no inhibitor" control.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the hyaluronic acid substrate to initiate the reaction.

-

Incubation: Incubate for a defined period (e.g., 20 minutes) at 37°C.[34]

-

Stopping the Reaction: Add a stop reagent (e.g., an acidic albumin solution) that precipitates any undigested hyaluronic acid, causing turbidity.[34][35]

-

Data Acquisition: Measure the turbidity (absorbance) at 600 nm. Lower turbidity indicates higher enzyme activity (less inhibition).

-

Data Analysis: Calculate the percentage of hyaluronidase inhibition and determine the IC₅₀.

Data Presentation:

| Ester Derivative | Protein Denaturation (% Inhibition @ 100 µg/mL) | COX-2 IC₅₀ (µM) | Hyaluronidase IC₅₀ (µg/mL) |

| Ester E | 78.2% | 15.6 | 55.3 |

| Ester F | 85.1% | 8.9 | 31.7 |

| Diclofenac/Celecoxib | 92.5% | 0.45 | N/A |

Chapter 5: Conclusion and Future Perspectives

This guide has outlined a systematic, multi-tiered strategy for the biological evaluation of novel mandelic acid esters. By employing a sequence of qualitative primary screens, quantitative secondary assays, and targeted mechanistic studies, researchers can efficiently identify and validate promising lead compounds. The rationale provided for each protocol emphasizes the importance of understanding the underlying biological principles, which is crucial for interpreting results and designing subsequent experiments.

The true potential of the mandelic acid scaffold lies in its amenability to chemical modification. Future work should focus on establishing robust Structure-Activity Relationships (SAR). By correlating specific structural changes in the ester moiety (e.g., chain length, branching, incorporation of different functional groups) with the observed biological activity, a rational design approach can be adopted to optimize potency and selectivity, paving the way for the development of next-generation therapeutics.

References

-

Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2021). MDPI. Retrieved January 14, 2026, from [Link]

-

NF-κB signaling in inflammation. (2011). PubMed. Retrieved January 14, 2026, from [Link]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers. Retrieved January 14, 2026, from [Link]

-

Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 14, 2026, from [Link]

-

Apoptosis in cancer: Key molecular signaling pathways and therapy targets. (2009). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

-

Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]

-

The Nuclear Factor NF-kB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology. Retrieved January 14, 2026, from [Link]

-

Main mechanisms of antimicrobial activity of phenolic compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 14, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved January 14, 2026, from [Link]

-

Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2015). MDPI. Retrieved January 14, 2026, from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 14, 2026, from [Link]

-

Apoptosis Signaling Pathways in Anticancer Therapy. (2004). Ovid. Retrieved January 14, 2026, from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Assessing anti-inflammatory activity through a protein denaturation assay. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation. (2022). Journal of Clinical and Diagnostic Research. Retrieved January 14, 2026, from [Link]

-

IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. Retrieved January 14, 2026, from [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Retrieved January 14, 2026, from [Link]

-

Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation. (2023). Pharmacy Education. Retrieved January 14, 2026, from [Link]

-

Hyaluronidase Inhibitor Screening Assay Kit. (n.d.). BioAssay Systems. Retrieved January 14, 2026, from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 14, 2026, from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 14, 2026, from [Link]

-

Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. (n.d.). ANSI Webstore. Retrieved January 14, 2026, from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 14, 2026, from [Link]

-

Preparation and inhibitory activity on hyaluronidase of fully O-sulfated hyaluro-oligosaccharides. (2001). Glycobiology. Retrieved January 14, 2026, from [Link]

-

In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. (2018). Innovations in Pharmaceuticals and Pharmacotherapy. Retrieved January 14, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. clyte.tech [clyte.tech]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 8. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 17. ovid.com [ovid.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. jcdr.net [jcdr.net]

- 24. innpharmacotherapy.com [innpharmacotherapy.com]

- 25. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. assaygenie.com [assaygenie.com]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 34. bioassaysys.com [bioassaysys.com]

- 35. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]

The Versatility of (S)-Benzyl Mandelate in Asymmetric Synthesis: An In-depth Technical Guide

Abstract